molecular formula C12H13F3INO2 B2652420 Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate CAS No. 1260642-67-8

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate

Cat. No.: B2652420
CAS No.: 1260642-67-8
M. Wt: 387.141
InChI Key: WWBGOZDAIAVKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C12H13F3INO2 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring substituted with an iodine atom and a trifluoromethyl group at the 2nd and 4th positions respectively. The phenyl ring is also attached to a carbamate group, which in turn is connected to a tert-butyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.14 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Enzymatic Kinetic Resolution

Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been studied for its enzymatic kinetic resolution. Lipase-catalyzed transesterification using Candida antarctica lipase B led to optically pure enantiomers. This approach demonstrated high enantioselectivity, which is crucial for creating chiral compounds used in various chemical and pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a component of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate, is a common motif in medicinal chemistry. Its incorporation into bioactive compounds often leads to changes in properties like lipophilicity and metabolic stability. Understanding these effects is essential for drug discovery and development (Westphal et al., 2015).

Synthesis and Anti-Inflammatory Activity

Tert-butyl (substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity. This research highlights the potential of tert-butyl phenylcarbamate derivatives in developing new anti-inflammatory agents, showcasing the versatility of this chemical framework (Bhookya et al., 2017).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to this compound, have been prepared and utilized as N-(Boc)-protected nitrones in organic synthesis. Their use demonstrates the role of tert-butyl phenylcarbamates in creating diverse and functionally rich organic molecules (Guinchard, Vallée, & Denis, 2005).

Mechanism of Action

The mechanism of action of Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is not specified in the available resources. Its mechanism of action would depend on its specific application, which is not provided in the current context .

Safety and Hazards

Specific safety and hazard information for Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Properties

IUPAC Name

tert-butyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGOZDAIAVKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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